
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, is a chemical compound with the molecular formula C4H2Cl3N4O3P It is known for its unique structure, which includes a pyrimidine ring substituted with chlorine and nitro groups, and a phosphoramidic dichloride moiety
Métodos De Preparación
The synthesis of phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, typically involves the reaction of 4-chloro-5-nitro-2-pyrimidinol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of phosphorus.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, involves its interaction with molecular targets through its reactive functional groups. The chlorine and nitro groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The phosphoramidic moiety can interact with enzymes and proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, can be compared with other similar compounds such as:
Phosphoramidic dichloride, (4-chloro-2-pyrimidinyl)-: Lacks the nitro group, which may result in different reactivity and applications.
Phosphoramidic dichloride, (5-nitro-2-pyrimidinyl)-: Lacks the chlorine group, which may affect its chemical properties and biological activities.
Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyridinyl)-:
The uniqueness of phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
6110-60-7 |
|---|---|
Fórmula molecular |
C4H2Cl3N4O3P |
Peso molecular |
291.41 g/mol |
Nombre IUPAC |
4-chloro-N-dichlorophosphoryl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C4H2Cl3N4O3P/c5-3-2(11(12)13)1-8-4(9-3)10-15(6,7)14/h1H,(H,8,9,10,14) |
Clave InChI |
ZSQNTVZSCAGNGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)NP(=O)(Cl)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


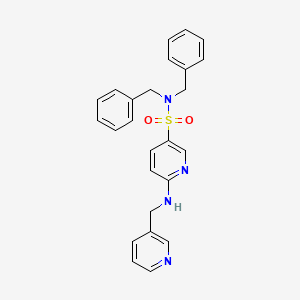
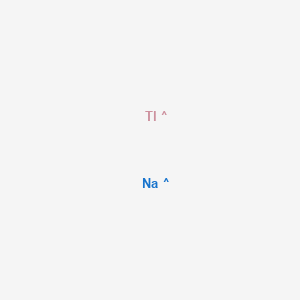
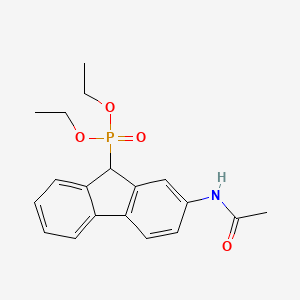
![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)
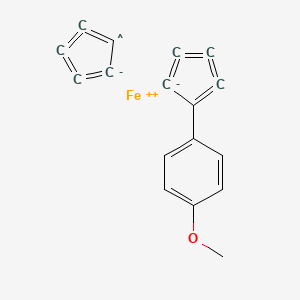
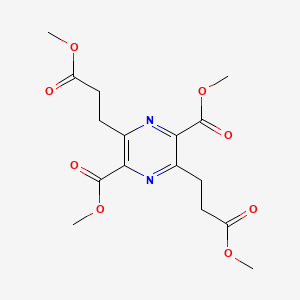
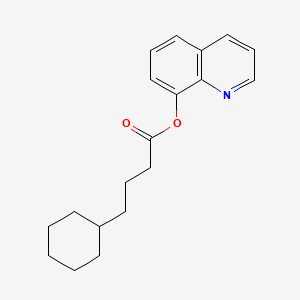
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
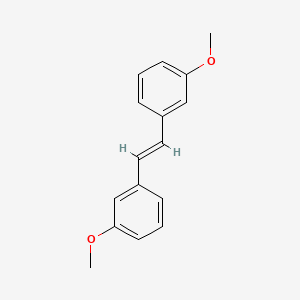
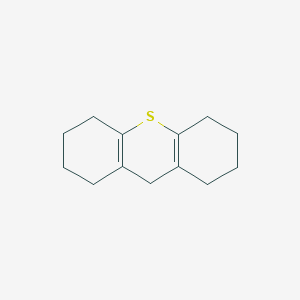
![2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol](/img/structure/B14727907.png)
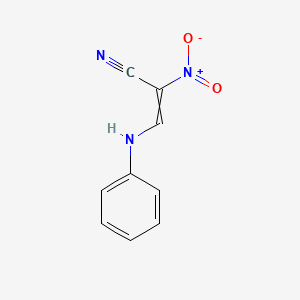
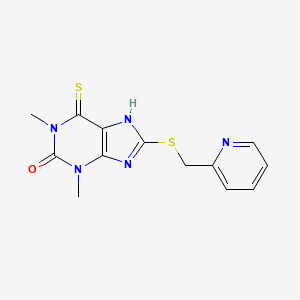
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)
